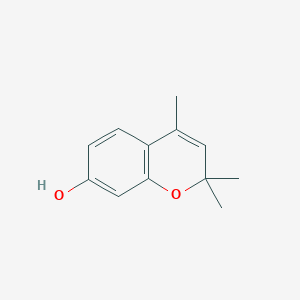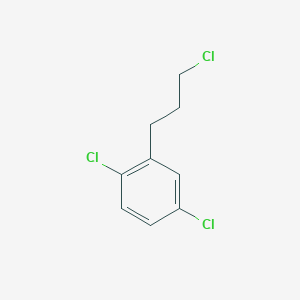
5-methyl-2-(p-tolyl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(p-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family It is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and a p-tolyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(p-tolyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolidinone ring. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of p-tolylboronic acid with 5-methylpyrazolidin-3-one in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product. This method offers the advantage of mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methyl-2-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can yield pyrazolidine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of pyrazolidinone derivatives with various functional groups.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidinone derivatives with different alkyl or acyl groups.
科学的研究の応用
5-Methyl-2-(p-tolyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用機序
The mechanism of action of 5-methyl-2-(p-tolyl)pyrazolidin-3-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolidinone ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The presence of the p-tolyl group can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
5-Methyl-2-(p-tolyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazolidinone ring.
5-Methyl-2-(p-tolyl)pyrazole: Contains a pyrazole ring instead of a pyrazolidinone ring.
2-(p-Tolyl)pyrazolidin-3-one: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(p-tolyl)pyrazolidin-3-one is unique due to the presence of both the methyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable scaffold for drug design and synthesis.
特性
CAS番号 |
17028-79-4 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
5-methyl-2-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6,9,12H,7H2,1-2H3 |
InChIキー |
DXDAGBMONVPBPP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(N1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
![4-Oxo-1,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8673129.png)








